molecular formula C9H10N4S B2428565 N-(1H-indazol-4-yl)-N'-methylthiourea CAS No. 685108-63-8

N-(1H-indazol-4-yl)-N'-methylthiourea

Cat. No. B2428565
CAS RN: 685108-63-8
M. Wt: 206.27
InChI Key: ROLBCJOSTPZNOK-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic compound . It’s a bicyclic molecule, consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives, such as N-(1H-indazol-4-yl)-N’-methylthiourea, are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of indazole derivatives can be analyzed using various computational methods, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) models . These methods can help understand how the chemical structure of these compounds relates to their biological activities.

Scientific Research Applications

Anticancer Potential

  • Cytotoxic Activity Against Cancer Cells : N-substituted 3-amino-1H-indazole derivatives, including phenylurea and thiourea derivatives, have been found to possess inhibitory activity against cancer cell growth. Specifically, certain thiourea derivatives demonstrated pronounced cancer cell growth inhibitory effects, indicating their potential as anticancer agents (Kornicka et al., 2017).

Enzyme Inhibition

  • Monoamine Oxidase B Inhibition : Indazole and indole-carboxamides, closely related to N-(1H-indazol-4-yl)-N'-methylthiourea, have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings suggest potential applications in the treatment of neurological disorders where MAO-B inhibition is beneficial (Tzvetkov et al., 2014).

Antimicrobial Activities

  • Potential Against Mycobacterium tuberculosis : Derivatives of N-(1H-indazol-4-yl)-N'-methylthiourea have been investigated for their antimicrobial activity. Specifically, certain triazole derivatives have shown significant activity against Mycobacterium tuberculosis, demonstrating their potential as antimicrobial agents (Boechat et al., 2011).

Anti-Angiogenic Properties

  • Inhibition of Angiogenesis : A series of N-substituted benzyl-3-(4-methylphenyl)indazoles, structurally related to N-(1H-indazol-4-yl)-N'-methylthiourea, have been synthesized and evaluated for their anti-angiogenic activity. Some of these compounds have shown more prominent activity than the lead compound YD-3, suggesting their potential as novel anti-angiogenic agents (Huang et al., 2006).

Antiviral Applications

  • Activity Against COVID-19 Main Protease : Recent research has identified potential antiviral activity against COVID-19. Specifically, certain thiadiazole-1,2,3-triazole hybrids related to N-(1H-indazol-4-yl)-N'-methylthiourea have shown good docking scores to COVID-19 main protease, suggesting their relevance in COVID-19 treatment strategies (Rashdan et al., 2021).

Future Directions

Future research on indazole derivatives like N-(1H-indazol-4-yl)-N’-methylthiourea could focus on further elucidating their biological activities and developing more efficient synthesis methods . Additionally, computational models could be used to predict the properties of these compounds and guide the design of new inhibitors with potent activities .

properties

IUPAC Name

1-(1H-indazol-4-yl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-10-9(14)12-7-3-2-4-8-6(7)5-11-13-8/h2-5H,1H3,(H,11,13)(H2,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLBCJOSTPZNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indazol-4-yl)-3-methylthiourea

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